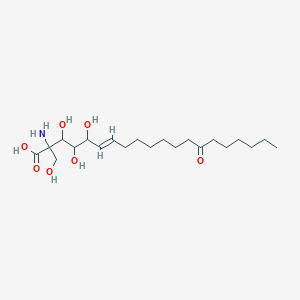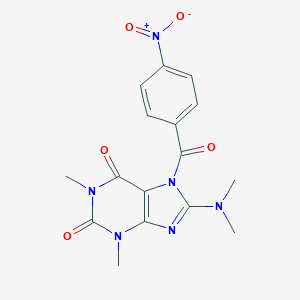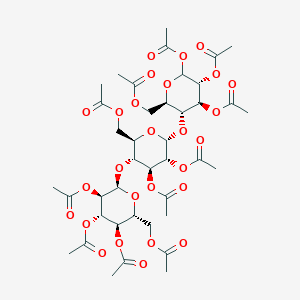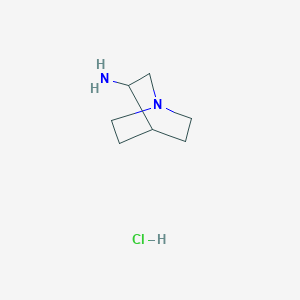
3-phenylthiophene-2-carboxylic Acid
Overview
Description
3-Phenylthiophene-2-carboxylic Acid is a chemical compound with the molecular formula C11H8O2S and a molecular weight of 204.24 . It is used as an intermediate in the preparation of Poly (ADP-ribose) Polymerase (PARP) inhibitors .
Molecular Structure Analysis
The molecular structure of 3-Phenylthiophene-2-carboxylic Acid is represented by the InChI code1S/C11H8O2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) . Physical And Chemical Properties Analysis
3-Phenylthiophene-2-carboxylic Acid is a neat substance with a melting point of 204-207°C .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
3-Phenylthiophene-2-carboxylic acid (CAS Number: 10341-88-5) serves as an intermediate in the preparation of PARP (Poly ADP-ribose polymerase) inhibitors . These inhibitors play a crucial role in cancer therapy by targeting PARP enzymes involved in DNA repair. By inhibiting PARP, these compounds enhance the effectiveness of chemotherapy and radiation therapy, particularly in treating BRCA-mutated cancers.
Materials Science and Organic Electronics
Thiophene derivatives, including 3-phenylthiophene-2-carboxylic acid, are essential in the field of organic semiconductors . These materials exhibit unique electronic properties, making them suitable for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Researchers explore their use in flexible displays, sensors, and optoelectronic devices due to their tunable energy levels and charge transport properties.
Corrosion Inhibition
Thiophene derivatives find application as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from corrosion makes them valuable in various sectors, including oil and gas pipelines, automotive coatings, and marine structures.
Pharmacology and Drug Discovery
Molecules containing the thiophene ring system exhibit diverse pharmacological properties:
- Anticancer : Some thiophene-based compounds show promising anticancer activity . Researchers investigate their mechanisms of action and potential as novel chemotherapeutic agents.
- Anti-inflammatory : Thiophenes possess anti-inflammatory properties, making them relevant in treating inflammatory diseases .
- Antimicrobial : Certain thiophene derivatives exhibit antimicrobial effects . Scientists explore their use in combating bacterial and fungal infections.
- Antihypertensive and Anti-atherosclerotic : Thiophene-containing compounds may impact cardiovascular health . Their effects on blood pressure regulation and atherosclerosis prevention are areas of interest.
Other Applications
- Voltage-Gated Sodium Channel Blockers : Articaine, a compound related to 3-phenylthiophene-2-carboxylic acid, acts as a voltage-gated sodium channel blocker and is used as a dental anesthetic in Europe .
- Suprofen : Suprofen, with a 2-substituted thiophene framework, is a nonsteroidal anti-inflammatory drug .
Safety And Hazards
properties
IUPAC Name |
3-phenylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWGBNRBZMJKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368865 | |
| Record name | 3-phenylthiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenylthiophene-2-carboxylic Acid | |
CAS RN |
10341-88-5 | |
| Record name | 3-Phenyl-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10341-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-phenylthiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-phenylthiophene-2-carboxylic acid in the synthesis of thieno[2,3-c]isoquinolin-5(4H)-one-A (TIQ-A)?
A1: 3-phenylthiophene-2-carboxylic acid plays a crucial role as an intermediate in the continuous flow synthesis of TIQ-A []. The research highlights its use in a Suzuki coupling reaction, which is a critical step in efficiently producing the desired TIQ-A scaffold [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid](/img/structure/B133389.png)







